molecular formula C18H17BrFNO3 B258639 N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

Numéro de catalogue B258639
Poids moléculaire: 394.2 g/mol
Clé InChI: HSBRFHPTMQDUOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It is a novel compound that has been synthesized through a complex process and has shown promising results in various studies.

Mécanisme D'action

The mechanism of action of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibition of enzymes involved in cancer cell proliferation, modulation of neurotransmitter receptors, and reduction of inflammatory mediators. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate neurotransmitter receptors, leading to its potential use as an antidepressant and anxiolytic agent. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide in lab experiments include its high yield and purity, making it suitable for large-scale production. It has also shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully elucidate its potential as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in clinical trials. Another direction is to study its potential as an antidepressant and anxiolytic agent in human trials. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Méthodes De Synthèse

The synthesis of N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide is a complex process that involves multiple steps. The starting material is commercially available and is subjected to various reactions, including bromination, cyclization, and amidation. The final product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale, making it suitable for further research and development.

Applications De Recherche Scientifique

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent, and it has shown promising results in preclinical studies.

Propriétés

Nom du produit

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

Formule moléculaire

C18H17BrFNO3

Poids moléculaire

394.2 g/mol

Nom IUPAC

N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H17BrFNO3/c1-11(21-18(22)12-3-5-13(20)6-4-12)14-9-16-17(10-15(14)19)24-8-2-7-23-16/h3-6,9-11H,2,7-8H2,1H3,(H,21,22)

Clé InChI

HSBRFHPTMQDUOY-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

SMILES canonique

CC(C1=CC2=C(C=C1Br)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.